molecular formula C22H30N2OS B14370902 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol CAS No. 91614-70-9

6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol

Cat. No.: B14370902
CAS No.: 91614-70-9
M. Wt: 370.6 g/mol
InChI Key: IDYHHKXUBNDFRE-UHFFFAOYSA-N
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Description

6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is a complex organic compound that features a phenothiazine core. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol typically involves multiple steps. One common route starts with the preparation of 3-(10H-phenothiazin-10-yl)propylamine, which is then reacted with methylamine and hexanol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which can modulate neurotransmitter activity in the brain. This interaction is crucial for its potential antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(10H-phenothiazin-10-yl)propylamine
  • N-methyl-3-(10H-phenothiazin-10-yl)-1-propanamine
  • Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate

Uniqueness

6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol is unique due to its specific structural modifications, which can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

CAS No.

91614-70-9

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

6-[methyl(3-phenothiazin-10-ylpropyl)amino]hexan-1-ol

InChI

InChI=1S/C22H30N2OS/c1-23(15-8-2-3-9-18-25)16-10-17-24-19-11-4-6-13-21(19)26-22-14-7-5-12-20(22)24/h4-7,11-14,25H,2-3,8-10,15-18H2,1H3

InChI Key

IDYHHKXUBNDFRE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCO)CCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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